2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the azido group in the compound makes it a valuable intermediate for various chemical reactions, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-azidobenzylamine with phthalic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the azido group and alkynes.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the azido group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Click Chemistry: The major product is a 1,2,3-triazole derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically result in the replacement of the azido group with the nucleophile.
Scientific Research Applications
2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules such as proteins and nucleic acids through click chemistry.
Material Science: The compound can be used in the development of functional materials, including polymers and nanomaterials, due to its ability to undergo click reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione is primarily related to its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets. This property makes the compound useful in bioconjugation and drug development, where it can be used to modify biomolecules and enhance their activity or stability.
Comparison with Similar Compounds
Similar Compounds
4-Azidophenyl isothiocyanate: Another azido-containing compound used in bioconjugation and material science.
Benzimidazole-linked 1,2,3-triazole congeners: These compounds also contain azido groups and are used in medicinal chemistry for their bioactive properties.
Uniqueness
2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the isoindole and azido functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
CAS No. |
62133-08-8 |
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Molecular Formula |
C15H10N4O2 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[(4-azidophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N4O2/c16-18-17-11-7-5-10(6-8-11)9-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-8H,9H2 |
InChI Key |
BNXRYUXAEVYXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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